

Detecting REPIN1 Protein Expression: Application Notes and Protocols for Researchers

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Compound of Interest

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These application notes provide detailed methods and protocols for the detection and quantification of Replication Initiator 1 (**REPIN1**) protein expression. **REPIN1**, a zinc finger protein, is a key regulator of DNA replication and has been implicated in metabolic processes, including glucose and lipid metabolism.^{[1][2]} Accurate and reliable detection of **REPIN1** is crucial for understanding its physiological roles and its implications in various disease states.

Methods for REPIN1 Protein Detection

Several established techniques can be employed to detect and quantify **REPIN1** protein expression in various sample types, including cell lysates and tissue preparations. The choice of method will depend on the specific research question, the required level of sensitivity, and the nature of the sample.

- Western Blotting (WB): Ideal for quantifying the relative abundance of **REPIN1** in cell and tissue lysates.
- Immunohistochemistry (IHC): Enables the visualization of **REPIN1** expression and its subcellular localization within the context of tissue architecture.
- Immunofluorescence (IF): Provides high-resolution imaging of **REPIN1** localization within cells.

- Enzyme-Linked Immunosorbent Assay (ELISA): Suitable for the quantitative measurement of **REPIN1** in biological fluids and cell culture supernatants.
- Mass Spectrometry (MS): Offers a highly specific and sensitive method for both identification and targeted quantification of **REPIN1**.

Quantitative Data Summary

The following table summarizes the expression of **REPIN1** across various human tissues based on RNA sequencing data, which generally correlates with protein expression levels. Immunohistochemical staining confirms nuclear and nucleolar expression in several tissues.[3]

Tissue	Expression Level (RNA-Seq)	Notes
High Expression		
Liver	High	Strong evidence of expression. [4]
Adipose Tissue	High	Implicated in adipogenesis and lipid metabolism. [2] [4]
Colon	High	Ubiquitous expression observed. [1]
Spleen	High	Ubiquitous expression observed. [1]
Medium Expression		
Kidney	Medium	
Testis	Medium	
Skeletal Muscle	Medium	
Low Expression		
Brain	Low	
Heart	Low	
Lung	Low	

Data compiled from The Human Protein Atlas, Bgee, and NCBI databases. [\[1\]](#)[\[3\]](#)[\[5\]](#)

Experimental Protocols

Western Blotting for REPIN1 Detection

This protocol provides a general guideline for detecting **REPIN1** in cell lysates. Optimization of conditions, such as antibody concentrations and incubation times, may be required.

a. Sample Preparation (Cell Lysate)

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.[\[6\]](#) For a 10 cm dish, use 0.8 to 1 ml of lysis buffer.[\[6\]](#)
 - For adherent cells, scrape the cells off the plate.[\[6\]](#)
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - Sonicate the lysate briefly to shear DNA and reduce viscosity.[\[6\]](#)[\[7\]](#)
 - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[\[6\]](#)
 - Transfer the supernatant to a new tube.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a BCA or Bradford assay.
- b. SDS-PAGE and Electrotransfer
- Sample Preparation for Loading:
 - Mix 20-30 µg of protein with 2x Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes.[\[8\]](#)
- Gel Electrophoresis:
 - Load samples onto a 10% or 12% SDS-polyacrylamide gel.
 - Run the gel at 100-150V until the dye front reaches the bottom.
- Protein Transfer:

- Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.

c. Immunodetection

- Blocking:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[\[6\]](#)
- Primary Antibody Incubation:
 - Dilute the primary anti-**REPIN1** antibody in the blocking buffer. Recommended starting dilutions are 1:20000 - 1:80000 for monoclonal antibodies or as suggested on the datasheet.[\[1\]](#)
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[\[6\]](#)
[\[8\]](#)
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST.[\[6\]](#)[\[8\]](#)
- Secondary Antibody Incubation:
 - Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer (e.g., 1:10000) for 1 hour at room temperature.[\[1\]](#)
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Capture the signal using an imaging system.

Immunohistochemistry (IHC) for REPIN1

This protocol is for paraffin-embedded tissue sections.

a. Deparaffinization and Rehydration

- Heat slides at 60°C for 5 minutes.[\[9\]](#)
- Wash slides in xylene (3 x 10 minutes).[\[9\]](#)
- Rehydrate through a graded series of ethanol (100%, 95%, 85% - 1 minute each).[\[9\]](#)
- Wash with distilled water.

b. Antigen Retrieval

- Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.[\[1\]](#)
- Allow slides to cool to room temperature.
- Wash with PBS.

c. Staining

- Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.[\[9\]](#)
- Blocking: Block with a suitable blocking serum (e.g., 5% goat serum in PBST) for 1 hour.
- Primary Antibody Incubation:
 - Dilute the anti-**REPIN1** primary antibody in the blocking buffer. A recommended starting dilution is 1:200 - 1:2000.[\[1\]](#)
 - Incubate overnight at 4°C in a humidified chamber.
- Washing: Wash with PBST (3 x 5 minutes).

- Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- Detection: Use an avidin-biotin-HRP complex and DAB substrate for signal development.
- Counterstaining: Counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.

Immunofluorescence (IF) for REPIN1

This protocol is for cultured cells grown on coverslips.

a. Cell Preparation and Fixation

- Grow cells on sterile coverslips to 50-70% confluency.[\[10\]](#)
- Wash cells with PBS.
- Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[\[11\]](#)[\[12\]](#)
- Wash three times with PBS.[\[11\]](#)

b. Permeabilization and Blocking

- Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[\[12\]](#)
- Wash with PBS.
- Block with 2% BSA in PBST for 30-60 minutes.[\[12\]](#)

c. Antibody Staining

- Primary Antibody Incubation:
 - Dilute the anti-**REPIN1** primary antibody in the blocking buffer.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C.[\[11\]](#)

- Washing: Wash three times with PBST.[12]
- Secondary Antibody Incubation:
 - Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.[12]
- Washing: Wash three times with PBST.
- Nuclear Staining (Optional): Incubate with DAPI for 2-5 minutes to stain the nuclei.[12]
- Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Targeted Mass Spectrometry for REPIN1 Quantification

This protocol outlines a general workflow for the targeted quantification of **REPIN1** using parallel reaction monitoring (PRM) or selected reaction monitoring (SRM).

a. Sample Preparation

- Protein Extraction: Extract total protein from cells or tissues as described in the Western Blotting protocol.
- Protein Digestion:
 - Denature proteins with a chaotropic agent (e.g., urea).
 - Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
 - Digest proteins into peptides using trypsin overnight.
- Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column.

b. Mass Spectrometry Analysis

- Peptide Selection: Select 2-3 proteotypic peptides unique to **REPIN1**. These are peptides that are not found in other proteins and are consistently detected by mass spectrometry.
- LC-MS/MS:

- Separate peptides using liquid chromatography (LC).
- Analyze the eluting peptides using a tandem mass spectrometer operating in PRM or SRM mode.[7]
- The mass spectrometer will be programmed to specifically isolate and fragment the selected **REPIN1** peptides.
- Data Analysis:
 - Quantify the abundance of the target peptides by integrating the area under the curve of the fragment ion chromatograms.
 - For absolute quantification, a stable isotope-labeled synthetic peptide corresponding to a **REPIN1** proteotypic peptide can be used as an internal standard.

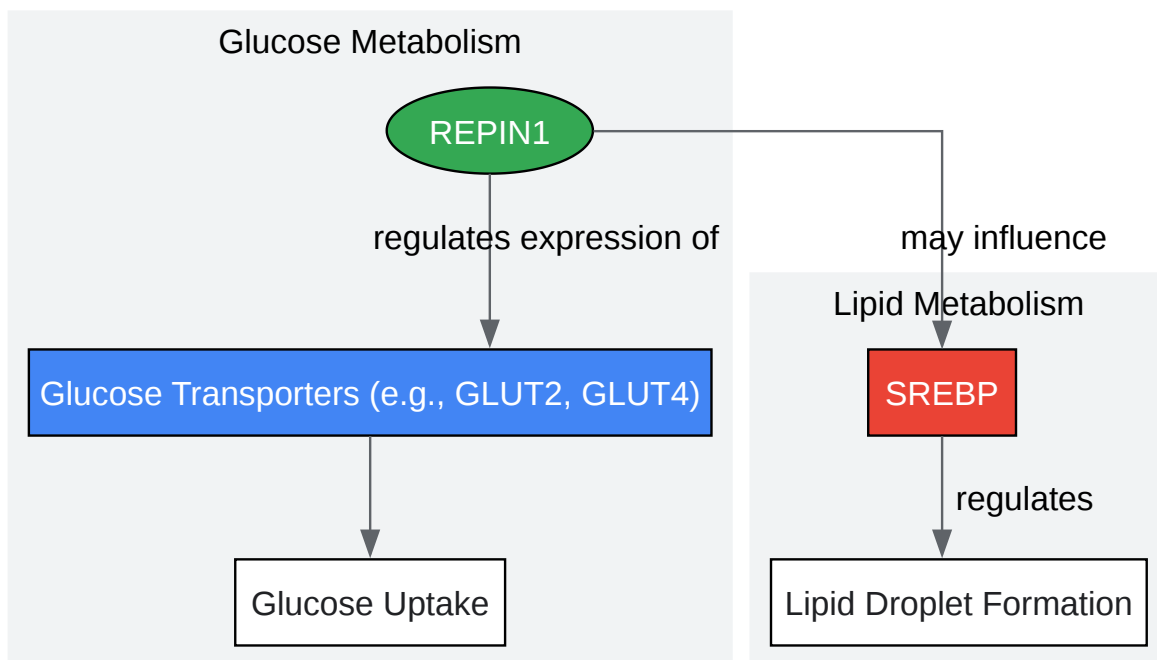
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving **REPIN1** and the general workflows for its detection.



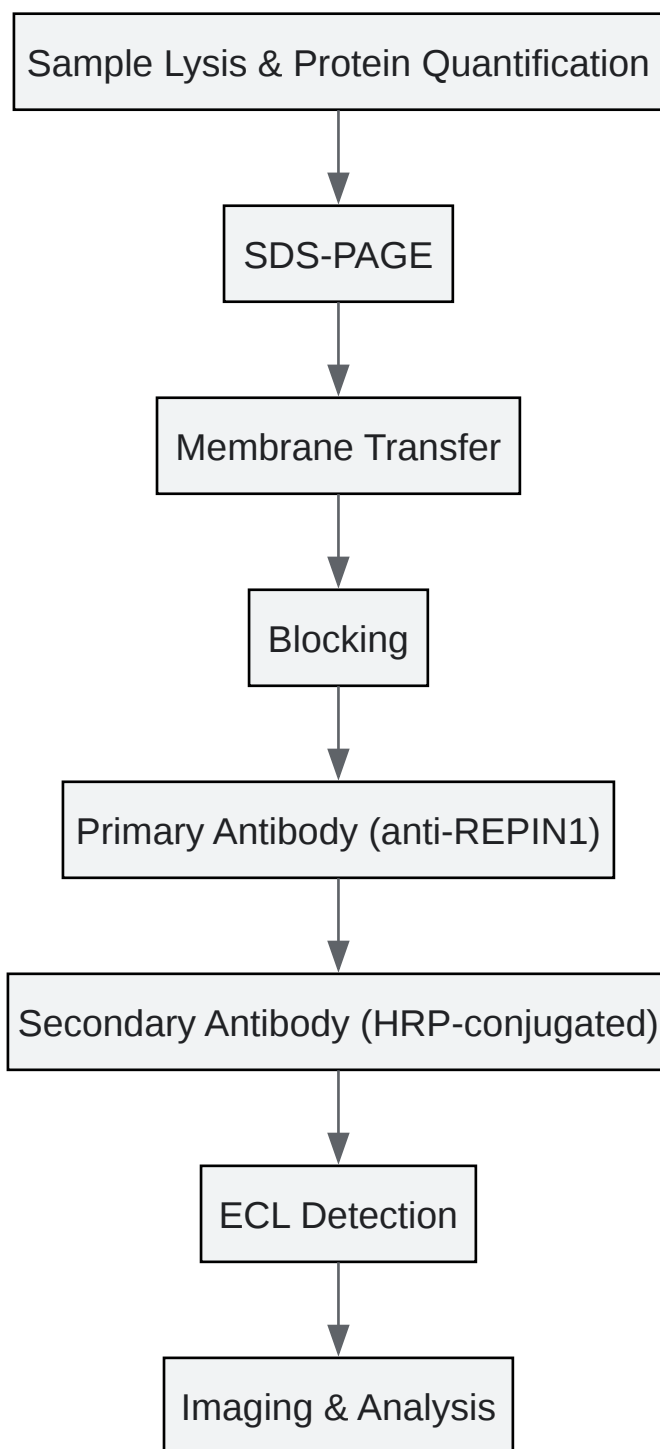
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REPIN1's role in DNA replication initiation.



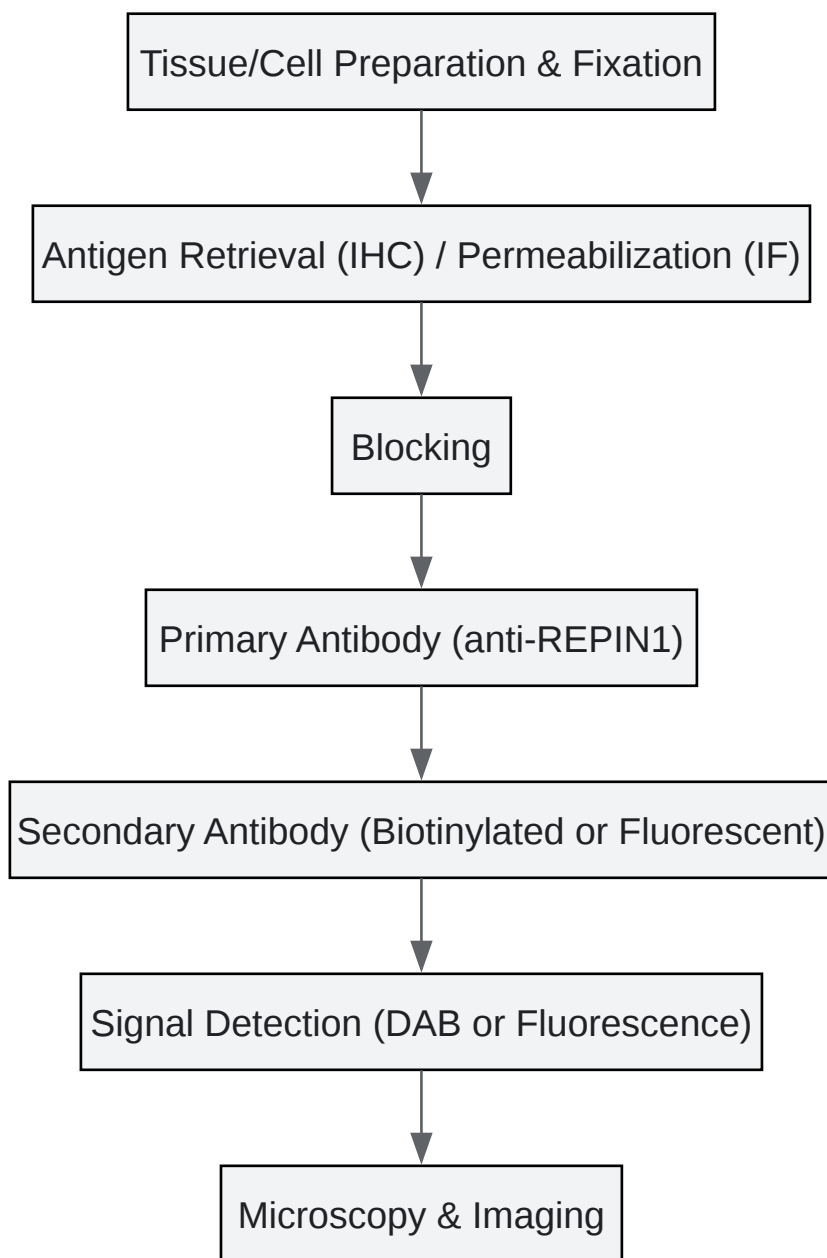
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REPIN1's involvement in metabolic regulation.



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General workflow for Western Blotting.



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Workflow for IHC and Immunofluorescence.

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Phone: (601) 213-4426

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